molecular formula C9H8N2O B1302238 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 30384-93-1

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1302238
CAS RN: 30384-93-1
M. Wt: 160.17 g/mol
InChI Key: MCSIFRRJDAQKML-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that is part of a broader class of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest due to their diverse range of biological and chemical properties, which make them valuable in various fields such as medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a crucial structural motif found in many pharmacologically active molecules and is also used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and related compounds has been achieved through various methods. One efficient approach involves the use of microwave-assisted synthesis in PEG-400, which offers advantages such as mild reaction conditions, high yield, short reaction time, and avoidance of toxic catalysts and hazardous solvents . Another method utilizes a three-component condensation reaction under solvent-free mechanochemical ball-milling conditions, which is noted for its mild reaction conditions, high atom economy, and simple separation process . Additionally, the use of calcium carbide as an alkyne source has been described for constructing 3-methyl-2-arylimidazo[1,2-a]pyridines, highlighting the use of inexpensive and readily available materials .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of nitrogen atoms and a pyridine ring fused to an imidazole ring. This structure allows for various substitution patterns, which can be manipulated to achieve desired physical and chemical properties. For instance, the introduction of a methyl group at the 2-position and a carbaldehyde group at the 3-position can influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in a range of chemical reactions, which are essential for their application in synthesis and medicinal chemistry. For example, the compound synthesized in paper can act as a precursor for further functionalization. The presence of the carbaldehyde group allows for subsequent reactions such as reductive alkylation, which can lead to novel substitution patterns at the 3-position . Moreover, the imidazo[1,2-a]pyridine core can be used to synthesize complex natural products and bioactive molecules, as demonstrated by the synthesis of 2-aminoimidazole alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde are influenced by its molecular structure. The presence of heteroatoms such as nitrogen and oxygen contributes to its potential as a corrosion inhibitor, as these atoms can adsorb onto metal surfaces and prevent corrosion . The compound's solubility, melting point, and stability are determined by its functional groups and overall molecular architecture. These properties are crucial for its application in various chemical processes and its behavior in biological systems .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-Methylimidazo[1,2-a]pyridine has been used in the synthesis of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .
  • Methods of Application: The compound was synthesized by reacting 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide. The resulting 2-methylimidazo[1,2-a]pyridine was then reacted with bromine and iodine .
  • Results: The 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .

Pharmaceutical Applications

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which can be synthesized from 2-Methylimidazo[1,2-a]pyridine, are widely used in medicine .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results: These derivatives include drugs like zolpidem, used to treat short-term insomnia and some disorders of brain function .

Material Science

  • Scientific Field: Material Science
  • Application Summary: Imidazopyridine, a related compound to 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The results or outcomes obtained from this application are not detailed in the source .

Antitubercular Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity, including antitubercular activity .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: In an acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with varying doses of a derivative of Imidazo[1,2-a]pyridine .

Light-Sensitive Dyes

  • Scientific Field: Material Science
  • Application Summary: Derivatives of 2-Methylimidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects. Such compounds are also used in the role of light-sensitive dyes .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The results or outcomes obtained from this application are not detailed in the source .

Data Storage

  • Scientific Field: Information Technology
  • Application Summary: Derivatives of 2-Methylimidazo[1,2-a]pyridine have been used as optical media for data storage .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The results or outcomes obtained from this application are not detailed in the source .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSIFRRJDAQKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374949
Record name 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

30384-93-1
Record name 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Vilchis-Reyes, A Zentella… - European journal of …, 2010 - Elsevier
A series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives were synthesized using a convenient synthetic route. We evaluate the isosteric …
AE Kümmerle, M Schmitt, SVS Cardozo… - Journal of medicinal …, 2012 - ACS Publications
Among a small series of tested N-acylhydrazones (NAHs), the compound 8a was selected as a selective submicromolar phosphodiesterase-4 (PDE4) inhibitor associated with anti-TNF-…
Number of citations: 106 0-pubs-acs-org.brum.beds.ac.uk

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